3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group and three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 3,5-dimethylpyrazole and a suitable aldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and neuroprotective drugs.
Material Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or transcription factors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- 3-(4-Bromophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- 3-(4-Methylphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-(4-Fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C15H14FN3 |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14FN3/c1-9-8-10(2)19-15(17-9)14(11(3)18-19)12-4-6-13(16)7-5-12/h4-8H,1-3H3 |
InChI Key |
XBFYYVDVVBTCBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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